molecular formula C14H15NO2 B3143008 Tert-butyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 516520-65-3

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No. B3143008
CAS RN: 516520-65-3
M. Wt: 229.27 g/mol
InChI Key: ZRSOTKSRUXHKQV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate, also known as tert-butyl 4-cyanophenylprop-2-enoate, is an organic compound which belongs to the class of alkyl-substituted phenylacrylates. It is a colorless liquid which is insoluble in water, but soluble in organic solvents. This compound has a wide range of applications in the field of organic synthesis and is used as a reagent for the synthesis of a variety of organic compounds.

Scientific Research Applications

Pharmaceutical Synthesis:

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate serves as a crucial intermediate in pharmaceutical synthesis. It plays a role in the production of antidepressant drugs such as Citalopram and Escitalopram oxalate . These medications specifically inhibit serotonin (5-HT) uptake, making them valuable in treating depression and related disorders .

Chemoselective Reagent for Amines:

This compound acts as a chemoselective tert-butoxycarbonylation reagent for both aromatic and aliphatic amines. Researchers have demonstrated its effectiveness in functionalizing amines, providing a green and efficient method for introducing tert-butoxycarbonyl (Boc) protecting groups .

Organic Synthesis:

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate participates in various organic transformations. For instance, it contributes to the synthesis of benzohydrols (including chlorobenzohydrols), which are intermediates in the preparation of nefopam —an analgesic, muscle relaxant, and antidepressant .

Characterization Techniques:

Researchers confirm the identity and purity of tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate using various instrumental analyses:

Materials Science and Industrial Applications:

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate finds use in scientific research and industrial contexts. Its synthetic versatility and unique properties make it valuable for designing new materials or optimizing existing ones.

properties

IUPAC Name

tert-butyl (E)-3-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOTKSRUXHKQV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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